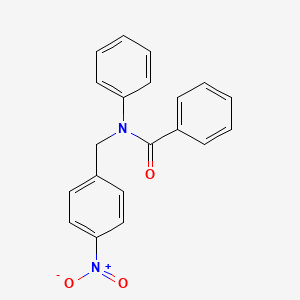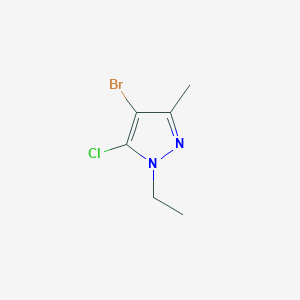
N-(4-nitrobenzyl)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitrobenzyl-N-phenylbenzamide , belongs to the class of organic compounds known as benzamides. It features a benzene ring substituted with both a nitro group (-NO₂) and a phenyl group (-C₆H₅). The compound’s chemical structure is as follows:
Structure: C₆H₅-C(=O)-NH-C₆H₄-CH₂-NO₂
准备方法
Synthetic Routes::
Nitration of Benzylbenzene: The synthesis typically begins with the nitration of benzylbenzene (phenyltoluene) using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group (-NO₂) onto the benzyl ring.
Amidation Reaction: The resulting 4-nitrobenzyl chloride is then reacted with aniline (phenylamine) in the presence of a base (such as sodium hydroxide) to form N-(4-nitrobenzyl)-N-phenylbenzamide.
Industrial Production:: Industrial-scale production methods involve optimizing reaction conditions, ensuring high yields, and minimizing impurities.
化学反应分析
Reactions::
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like iron and hydrochloric acid.
Substitution: The amide group (-C(=O)-NH-) can undergo nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: Iron and hydrochloric acid.
Substitution: Alkali metal hydroxides (e.g., sodium hydroxide) or strong acids (e.g., hydrochloric acid).
Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.
Major Products:: The major product of reduction is 4-aminobenzyl-N-phenylbenzamide.
科学研究应用
Medicine: N-(4-nitrobenzyl)-N-phenylbenzamide derivatives exhibit potential as antitumor agents due to their ability to inhibit specific enzymes involved in cancer cell growth.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals and pharmaceutical intermediates.
作用机制
The compound’s mechanism of action involves interactions with specific molecular targets, potentially affecting cell signaling pathways. Further research is needed to elucidate these mechanisms fully.
相似化合物的比较
While N-(4-nitrobenzyl)-N-phenylbenzamide is unique due to its specific substitution pattern, similar compounds include:
属性
分子式 |
C20H16N2O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-[(4-nitrophenyl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O3/c23-20(17-7-3-1-4-8-17)21(18-9-5-2-6-10-18)15-16-11-13-19(14-12-16)22(24)25/h1-14H,15H2 |
InChI 键 |
BTXFDRRJZKAPQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)



![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)

![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide](/img/structure/B11997310.png)
![1-(9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11997311.png)

![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide](/img/structure/B11997315.png)
![8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11997317.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997322.png)
